Chlorhydrate de remacémide

Vue d'ensemble

Description

L’ester méthylique de CA-074 est un inhibiteur perméable aux cellules de la cathepsine B, une cystéine protéase lysosomale. Ce composé est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber sélectivement et de manière irréversible la cathepsine B. L’ester méthylique de CA-074 est converti par les estérases cellulaires en CA-074, qui est la forme active de l’inhibiteur .

Applications De Recherche Scientifique

Epilepsy

Overview : Remacemide hydrochloride has been extensively studied as an adjunctive therapy for patients with refractory epilepsy.

- Clinical Trials : A multicenter, randomized, double-blind study assessed the efficacy of remacemide hydrochloride in 252 adults with refractory partial epilepsy. Patients received doses of 300 mg, 600 mg, or 1200 mg daily for up to 15 weeks. Results indicated that 23% of patients on the highest dose experienced a significant reduction in seizure frequency compared to 7% on placebo (P = 0.016) .

- Pharmacokinetics : The compound demonstrated a favorable pharmacokinetic profile with mild to moderate adverse effects such as dizziness and gastrointestinal disturbances .

| Dosage (mg/day) | Responder Rate (%) | Placebo Responder Rate (%) |

|---|---|---|

| 300 | 12 | 6 |

| 600 | 18 | 7 |

| 1200 | 23 | 7 |

Huntington's Disease

Overview : Remacemide hydrochloride has been explored in the context of Huntington's disease due to its NMDA receptor antagonism.

- Clinical Findings : In a controlled trial involving patients with Huntington's disease, a trend towards improvement in chorea was observed among subjects receiving remacemide at a dosage of 200 mg/day. Although the study did not show statistically significant differences in primary outcomes, it suggested potential benefits warranting further investigation .

- Animal Models : Studies using transgenic mouse models have indicated that remacemide, in combination with coenzyme Q10, can ameliorate motor deficits associated with Huntington's disease .

Parkinson's Disease

Overview : The potential of remacemide hydrochloride to alleviate symptoms of Parkinson's disease has been investigated.

- Study Design : A multicenter, randomized controlled trial assessed the safety and tolerability of remacemide in early-stage Parkinson's disease patients not yet receiving dopaminergic treatment. The study involved three dosage levels (150 mg, 300 mg, and 600 mg) over five weeks .

- Results : While the primary focus was on safety, the modulation of glutamatergic activity by remacemide may offer symptomatic relief by reducing excitotoxicity in the basal ganglia .

Acute Ischemic Stroke

Overview : Remacemide hydrochloride has shown promise as a neuroprotective agent in models of acute ischemic stroke.

- Research Findings : Animal studies have demonstrated that remacemide can provide neuroprotection during hypoxic and ischemic events. A clinical trial assessed its safety and tolerability in patients with recent onset ischemic stroke . The results indicated that remacemide could be administered safely within hours of symptom onset.

Mécanisme D'action

L’ester méthylique de CA-074 exerce ses effets en inhibant la cathepsine B. Le composé est converti en CA-074 par les estérases cellulaires. CA-074 se lie ensuite au site actif de la cathepsine B, formant une liaison covalente avec le résidu cystéine du site actif. Cette inhibition irréversible empêche la cathepsine B de dégrader ses substrats, modulant ainsi divers processus cellulaires .

Analyse Biochimique

Biochemical Properties

Remacemide Hydrochloride is a weak uncompetitive NMDA receptor antagonist, with IC50s of 68 μM and 76 μM for MK-801 binding and NMDA currents, respectively . It interacts with the NMDA receptor complex and sodium channels, affecting the biochemical reactions within the cell .

Cellular Effects

Remacemide Hydrochloride influences cell function by blocking voltage-dependent sodium channels and antagonizing NMDA receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Remacemide Hydrochloride exerts its effects at the molecular level by binding weakly and noncompetitively to the ionic channel site of the NMDA receptor complex . It also blocks voltage-dependent sodium channels .

Temporal Effects in Laboratory Settings

It has been used in various studies for its neuroprotective and anti-epileptic actions .

Dosage Effects in Animal Models

In animal models, Remacemide Hydrochloride has shown to delay the acquisition of audio/visual discrimination task performance .

Metabolic Pathways

It is known to interact with the NMDA receptor complex and sodium channels, which play crucial roles in various metabolic processes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’ester méthylique de CA-074 est synthétisé par estérification de CA-074. La synthèse implique la réaction de CA-074 avec du méthanol en présence d’un catalyseur approprié. La réaction est généralement réalisée sous reflux pour assurer une estérification complète .

Méthodes de production industrielle

La production industrielle de l’ester méthylique de CA-074 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réactifs et de solvants de qualité industrielle, et la réaction est réalisée dans de grands réacteurs. Le produit est ensuite purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour obtenir la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

L’ester méthylique de CA-074 subit principalement une hydrolyse pour former CA-074, l’inhibiteur actif de la cathepsine B. Cette hydrolyse est catalysée par les estérases cellulaires .

Réactifs et conditions communs

L’hydrolyse de l’ester méthylique de CA-074 en CA-074 se produit dans des conditions physiologiques en présence d’estérases cellulaires. Aucun réactif supplémentaire n’est nécessaire pour cette réaction .

Principaux produits formés

Le principal produit formé par l’hydrolyse de l’ester méthylique de CA-074 est CA-074, qui est la forme active de l’inhibiteur .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de l’ester méthylique de CA-074

L’ester méthylique de CA-074 est unique en raison de sa haute sélectivité et de son inhibition irréversible de la cathepsine B. Cette sélectivité en fait un outil précieux pour étudier le rôle spécifique de la cathepsine B dans divers processus biologiques sans affecter d’autres protéases .

Activité Biologique

Remacemide hydrochloride is a pharmaceutical compound primarily recognized for its role as a low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its unique pharmacological properties have made it a subject of interest in various neurological conditions, including Huntington's disease, Parkinson's disease, and acute ischemic stroke. This article provides a comprehensive overview of the biological activity of remacemide hydrochloride, supported by research findings, case studies, and data tables.

Remacemide acts primarily by binding to the NMDA receptor complex in a non-competitive manner. This binding inhibits excitotoxicity, a process linked to neuronal damage in various neurodegenerative diseases. The compound is metabolized into a more potent active form known as FPL 12495, which exhibits stronger NMDA antagonistic properties. This metabolic transformation is crucial for its therapeutic effects, particularly in neuroprotection during ischemic events .

Pharmacokinetics

The pharmacokinetic profile of remacemide has been studied extensively. Key findings include:

- Absorption and Distribution : Following oral administration, remacemide achieves peak plasma concentrations within 1 hour. The compound and its active metabolite rapidly reach comparable concentrations in the brain .

- Dosing : Studies indicate that doses ranging from 200 mg to 800 mg per day are generally well tolerated, with higher doses correlating with increased efficacy in reducing symptoms associated with neurological disorders .

- Elimination : The half-life of remacemide is approximately 6 hours, necessitating multiple daily doses for sustained therapeutic effects .

Huntington's Disease

A randomized controlled trial assessed the efficacy of remacemide in patients with Huntington's disease. Participants receiving 200 mg/day showed a trend toward improvement in chorea symptoms compared to placebo, although results were not statistically significant. The study highlighted the need for further investigation into longer-term effects and higher dosages .

Parkinson's Disease

In preclinical studies involving parkinsonian rhesus monkeys, remacemide demonstrated significant antiparkinsonian effects when combined with levodopa-carbidopa therapy. This combination resulted in improved motor function without inducing hyperactivity, suggesting a favorable side effect profile .

Ischemic Stroke

Research has indicated that remacemide may offer neuroprotective benefits in acute ischemic stroke scenarios. A study involving patients treated within 12 hours post-stroke showed that doses of 400 mg twice daily were well tolerated and achieved neuroprotective plasma concentrations .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of remacemide:

Propriétés

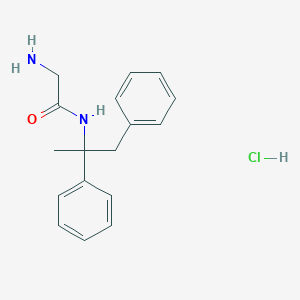

IUPAC Name |

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O.ClH/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14;/h2-11H,12-13,18H2,1H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQMIUSWZXGTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045683 | |

| Record name | Remacemide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111686-79-4 | |

| Record name | Remacemide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111686-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remacemide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111686794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remacemide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(1,2-diphenylpropan-2-yl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REMACEMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1ST2B6HIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.